molecular formula C₁₅H₂₀D₆O B1144815 (E,E)-Farnesol 11,11,11,12,12,12-d6 CAS No. 166447-71-8

(E,E)-Farnesol 11,11,11,12,12,12-d6

Cat. No.: B1144815
CAS No.: 166447-71-8
M. Wt: 228.4
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Description

(E,E)-Farnesol 11,11,11,12,12,12-d6 is a deuterated form of farnesol, a naturally occurring sesquiterpene alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium at specific positions, which makes it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-Farnesol 11,11,11,12,12,12-d6 typically involves the deuteration of farnesol. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The deuterated compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E,E)-Farnesol 11,11,11,12,12,12-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert farnesol into farnesal or farnesoic acid.

    Reduction: Farnesol can be reduced to farnesane.

    Substitution: Halogenation reactions can introduce halogen atoms into the farnesol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Farnesal, farnesoic acid.

    Reduction: Farnesane.

    Substitution: Halogenated farnesol derivatives.

Scientific Research Applications

(E,E)-Farnesol 11,11,11,12,12,12-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for the study of metabolic pathways and the identification of metabolites.

    Biology: Investigated for its role in cell signaling and its potential effects on cellular processes.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of fragrances and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (E,E)-Farnesol 11,11,11,12,12,12-d6 involves its interaction with cellular membranes and enzymes. Farnesol is known to modulate the activity of certain enzymes involved in lipid metabolism and cell signaling pathways. The deuterated form allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

    Farnesol: The non-deuterated form, widely studied for its biological activities.

    Geraniol: Another sesquiterpene alcohol with similar properties but different structural features.

    Nerolidol: A related compound with distinct applications in the fragrance industry.

Uniqueness

(E,E)-Farnesol 11,11,11,12,12,12-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in research settings where detailed molecular analysis is required.

Biological Activity

(E,E)-Farnesol 11,11,11,12,12,12-d6 is a deuterated variant of farnesol, a naturally occurring sesquiterpene alcohol. This compound has garnered significant attention in biological research due to its unique properties and biological activities. The incorporation of deuterium allows for enhanced tracking in metabolic studies using techniques such as mass spectrometry.

  • Molecular Formula : C15H20D6O
  • Deuteration : Six hydrogen atoms are replaced with deuterium.
  • Structure : The compound retains the core structure of farnesol but with isotopic labeling that aids in its analysis and application in biological systems.

The biological activity of this compound is attributed to several mechanisms:

  • Calcium Homeostasis : It acts as an inhibitor of N-type voltage-gated calcium channels, thereby regulating intracellular calcium levels.
  • Quorum Sensing : In microbial environments, it functions as a quorum-sensing molecule that can inhibit biofilm formation and reduce microbial virulence .
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory signaling pathways like NF-kappa-B, contributing to its anti-inflammatory properties .

Antimicrobial Properties

Research indicates that (E,E)-Farnesol possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Candida albicans, where it reduces adhesion to epithelial cells and disrupts biofilm formation. This property is particularly relevant in treating infections caused by fungal pathogens .

Antitumor Activity

Studies have demonstrated that farnesol can induce apoptosis in cancer cells. For instance, experiments conducted on oral squamous cell carcinoma (OSCC) lines revealed that farnesol significantly decreased cell proliferation and induced apoptosis through intrinsic and extrinsic pathways. The presence of farnesol led to a notable reduction in survivin expression and an increase in cleaved-caspase levels, indicating its potential as an antitumor agent .

Effects on Cell Signaling

Farnesol modulates various cellular signaling pathways. It affects lipid metabolism and can influence the synthesis of important cellular components such as steroids and ubiquinones. The deuterated form allows for detailed studies on these interactions using advanced analytical techniques.

Case Studies

  • Antitumor Mechanisms : A study explored the effects of farnesol on OSCC cells. Treatment with synthetic farnesol resulted in a significant decrease in cell viability at concentrations as low as 30 µM. Proteomic analysis identified 36 differentially expressed proteins involved in apoptosis regulation .
  • Microbial Interactions : Research on Candida albicans showed that farnesol could inhibit hyphal formation and promote yeast growth under certain conditions. This was linked to its role as a quorum-sensing molecule that regulates fungal morphology based on cell density .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological ActivityUnique Features
(E,E)-FarnesolSesquiterpene alcoholAntimicrobial, antitumorDeuterated for enhanced tracking
FarnesolSesquiterpene alcoholAntimicrobial, induces apoptosisNon-deuterated
GeraniolMonoterpene alcoholAntimicrobialDifferent structural features
NerolidolSesquiterpene alcoholAntimicrobialDistinct applications in fragrance

Properties

CAS No.

166447-71-8

Molecular Formula

C₁₅H₂₀D₆O

Molecular Weight

228.4

Synonyms

(2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol;  (E,E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol

Origin of Product

United States

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